molecular formula C11H8N2O2 B12981424 6-(Oxazol-2-yl)indolin-2-one

6-(Oxazol-2-yl)indolin-2-one

Cat. No.: B12981424
M. Wt: 200.19 g/mol
InChI Key: XSWKAGIOZQRYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxazol-2-yl)indolin-2-one typically involves the cyclization of appropriate precursors.

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Oxazol-2-yl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and indolinone derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Oxazol-2-yl)indolin-2-one is unique due to its dual presence of oxazole and indolinone moieties, which confer a combination of biological activities not typically seen in compounds containing only one of these rings. This dual functionality makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

6-(1,3-oxazol-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H8N2O2/c14-10-6-7-1-2-8(5-9(7)13-10)11-12-3-4-15-11/h1-5H,6H2,(H,13,14)

InChI Key

XSWKAGIOZQRYOF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C3=NC=CO3)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.